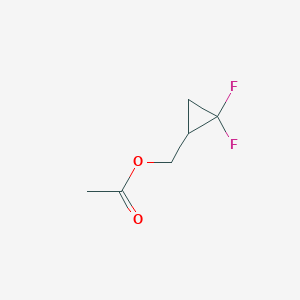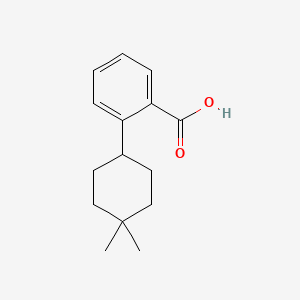![molecular formula C21H17NO B12838004 [4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile](/img/structure/B12838004.png)
[4'-(Benzyloxy)[1,1'-biphenyl]-4-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile: is an organic compound with the molecular formula C21H17NO It is a derivative of biphenyl, featuring a benzyloxy group and an acetonitrile group attached to the biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile typically involves the following steps:
Benzyloxy Group Introduction: The benzyloxy group is introduced to the biphenyl structure through a benzyloxylation reaction. This involves the reaction of biphenyl with benzyl alcohol in the presence of a suitable catalyst.
Acetonitrile Group Introduction: The acetonitrile group is introduced through a cyanation reaction.
Industrial Production Methods: Industrial production of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetonitrile group to an amine group, yielding [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethylamine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]carboxylic acid.
Reduction: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethylamine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a probe in biological studies to investigate the interactions of biphenyl derivatives with biological macromolecules.
Medicine:
Drug Development: Due to its structural similarity to certain bioactive molecules, [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile is explored for potential therapeutic applications.
Industry:
Mécanisme D'action
The mechanism of action of [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile involves its interaction with specific molecular targets. The benzyloxy group enhances its lipophilicity, facilitating its passage through biological membranes. The acetonitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity .
Comparaison Avec Des Composés Similaires
[4’-(Benzyloxy)[1,1’-biphenyl]-4-carboxylic acid]: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethylamine: Similar structure but with an amine group instead of an acetonitrile group.
Uniqueness:
Functional Group Diversity: The presence of both benzyloxy and acetonitrile groups in [4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]acetonitrile provides unique reactivity and interaction profiles compared to its analogs.
Versatility in Applications: Its unique combination of functional groups makes it versatile for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C21H17NO |
|---|---|
Poids moléculaire |
299.4 g/mol |
Nom IUPAC |
2-[4-(4-phenylmethoxyphenyl)phenyl]acetonitrile |
InChI |
InChI=1S/C21H17NO/c22-15-14-17-6-8-19(9-7-17)20-10-12-21(13-11-20)23-16-18-4-2-1-3-5-18/h1-13H,14,16H2 |
Clé InChI |
MZUKKFKLEOLJHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12837947.png)



![[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine](/img/structure/B12837966.png)




![6-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12838007.png)

